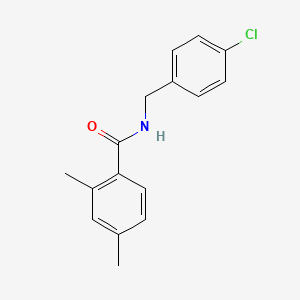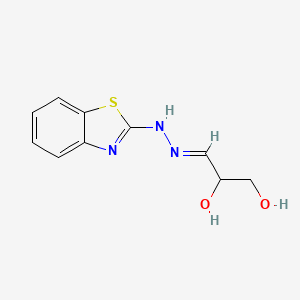![molecular formula C17H16ClNO2 B5889406 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)
2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline, commonly known as CPTIQ, is a tetrahydroisoquinoline derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPTIQ is a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of the neurotransmitter acetylcholine (ACh). The inhibition of these enzymes leads to an increase in the concentration of ACh in the synaptic cleft, which can improve cognitive function and memory.
作用機序
The mechanism of action of CPTIQ involves the inhibition of 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE. 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE are enzymes that break down ACh in the synaptic cleft. ACh is a neurotransmitter that is involved in cognitive function and memory. The inhibition of 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE leads to an increase in the concentration of ACh in the synaptic cleft, which can improve cognitive function and memory. Furthermore, CPTIQ has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ.
Biochemical and Physiological Effects:
CPTIQ has been shown to have potent inhibitory activity against 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE. The inhibition of these enzymes leads to an increase in the concentration of ACh in the synaptic cleft, which can improve cognitive function and memory. Furthermore, CPTIQ has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ. In animal studies, CPTIQ has been shown to improve cognitive function and memory in AD models.
実験室実験の利点と制限
One advantage of CPTIQ is its potent inhibitory activity against 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE, which can improve cognitive function and memory. Furthermore, CPTIQ has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ. However, one limitation of CPTIQ is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For the research on CPTIQ include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its efficacy and safety in clinical trials. Furthermore, the mechanism of action of CPTIQ needs to be further elucidated to better understand its therapeutic potential. Finally, the potential of CPTIQ in the treatment of other neurodegenerative disorders such as Parkinson's disease and Huntington's disease needs to be explored.
In conclusion, CPTIQ is a tetrahydroisoquinoline derivative that has shown promising potential as a therapeutic agent in the treatment of AD. CPTIQ inhibits 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE, which can improve cognitive function and memory. Furthermore, CPTIQ has antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ. The development of CPTIQ as a therapeutic agent requires further research to optimize its pharmacological properties and evaluate its efficacy and safety in clinical trials.
合成法
The synthesis of CPTIQ involves the condensation of 2-chlorophenylacetic acid with tetrahydroisoquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by column chromatography to obtain pure CPTIQ.
科学的研究の応用
CPTIQ has been extensively studied for its potential therapeutic properties in the treatment of Alzheimer's disease (AD). AD is a neurodegenerative disorder characterized by the progressive loss of cognitive function and memory. The primary pathology of AD is the accumulation of beta-amyloid (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain. Aβ is known to induce oxidative stress and inflammation, which can lead to neuronal damage and death. CPTIQ has been shown to inhibit 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE, which can prevent the breakdown of ACh and increase its concentration in the synaptic cleft. This can improve cognitive function and memory in AD patients. Furthermore, CPTIQ has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ.
特性
IUPAC Name |
2-(2-chlorophenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-7-3-4-8-16(15)21-12-17(20)19-10-9-13-5-1-2-6-14(13)11-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYMBDXTUGTOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641420 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5889325.png)

![N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5889333.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5889344.png)


![methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5889369.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5889377.png)
![3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone](/img/structure/B5889392.png)



![4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5889423.png)
